Tautomycetin

Descripción general

Descripción

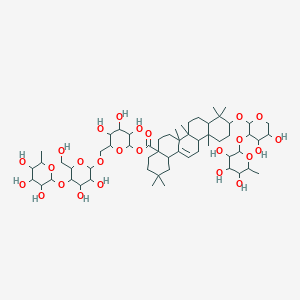

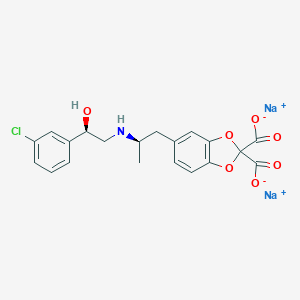

Tautomycetin is a natural product first isolated from Streptomyces griseochromogenes, a bacterium found in the soil of the Zhejiang Province, China . It is a linear polyketide very similar in structure to tautomycin . Tautomycetin has been shown to have antibiotic and antifungal activities . It has also been identified as a potent protein phosphatase 1 (PP1) and protein phosphatase 2A (PP2A) inhibitor . In addition, tautomycetin is a potent T cell-specific immunosuppressor and has been investigated for treatment in grafting and transplantation . It has useful anticancer properties, inducing apoptosis through the inhibition of several protein cascades in colorectal cancer and thyroid cancer .

Synthesis Analysis

Tautomycetin is synthesized in S. griseochromogenes by two type I polyketide synthases, denoted by modules named TtnA and TtnB . After initial loading with acetyl-CoA, four methylmalonyl-CoAs and three malonyl-CoAs are added alternately by sequential Claisen condensation, followed by one ethylmalonyl-CoA . Each ketone of the incorporated acetate group is selectively modified by a ketoreductase (KR), dehydratase (DH), or enoylreductase (ER) as indicated . The dialkyl maleic anhydride moiety is synthesized separately by eight enzymes (TtnKLMNOPRS) and incorporated into the growing polyketide by esterification mediated via TtnK at the end of TtnA . The polyketide is released from TtnB, by a thioesterase TtnB-TE and undergoes oxidation at the C6 position, catalyzed by the enzyme TtnI . Finally, this intermediate undergoes an enzyme-catalyzed decarboxylation-dehydration to form the final compound, tautomycetin .Molecular Structure Analysis

Tautomycetin is a natural product with a linear structure that includes an ester bond connecting a dialkylmaleic moiety to a type I polyketide chain . It is a linear polyketide very similar in structure to tautomycin, both of which contain a unique dialkylmaleic anhydride moiety, which is essential for their pharmacological activity .Chemical Reactions Analysis

In the case of TMC biosynthesis, a polyketide carbon chain generated by PKS is further modified to possess a terminal diene structure via serial reactions of dehydratase (TmcM) and decarboxylase (TmcK), followed by regio-specific hydroxylation at C-5 by cytochrome P450 hydroxylase (TmcR) .Physical And Chemical Properties Analysis

The molecular formula of Tautomycetin is C33H50O10 and its molecular weight is 606.75 .Aplicaciones Científicas De Investigación

Immunology: Novel Immunosuppressant Activity

Tautomycetin has been identified as a potent immunosuppressant, exhibiting activity approximately 100 times higher than cyclosporine A, a widely used immunosuppressant drug . This remarkable efficacy positions TMC as a promising candidate for preventing organ transplant rejection and treating autoimmune diseases. Its unique mechanism of action, which differs from other known immunosuppressants, could lead to new therapeutic strategies in immunology.

Antibiotic Research: Antifungal Properties

Originally discovered as an antifungal antibiotic, TMC showed effectiveness against Sclerotinia sclerotiorum , a plant pathogen . The ability of TMC to combat fungal infections adds to its potential as a pharmaceutical agent, especially in an era where resistance to existing antibiotics is a growing concern.

Cancer Research: Anticancer Activities

TMC has been reported to possess anticancer activities, specifically through the differential inhibition of protein phosphatases such as PP1, PP2A, and SHP2 . These enzymes are critical in cell growth and division, and their inhibition by TMC could provide a pathway for the development of novel anticancer therapies.

Bioengineering: Pathway Engineering

The biosynthesis of TMC involves a linear polyketide chain, which is unique among polyketide-based compounds . The engineering of the TMC biosynthetic gene cluster has led to the production of several derivatives with different biological activities. This opens up possibilities for the creation of new drugs through bioengineering techniques.

Molecular Biology: Study of Polyketide Biosynthesis

TMC’s biosynthesis as a linear structure without forming a lactone ring is unusual and implies the presence of a unique polyketide thioesterase . Studying this pathway can enhance our understanding of polyketide biosynthesis, which is crucial for the development of new antibiotics and other natural products.

Genetic Research: Regulatory Gene Analysis

The production of TMC is tightly regulated by two pathway-specific regulatory genes located in its biosynthetic gene cluster . Research into these regulatory mechanisms can provide insights into gene expression control and could be applied to improve the yields of other medically important natural products.

Mecanismo De Acción

Target of Action

Tautomycetin (TMC) has been identified as a potent inhibitor of protein phosphatase 1 (PP1) and protein phosphatase 2A (PP2A) , with IC50 values as low as 0.21 nM and 0.94 nM respectively . These phosphatases play crucial roles in many cellular events such as transcription, translation, cell division, muscle contraction, glycogen synthesis, and neuronal signaling .

Mode of Action

TMC interacts with its targets (PP1 and PP2A) by inhibiting their function. This inhibition occurs through the blocking of tyrosine phosphorylation of intracellular signal mediators downstream of Src tyrosine kinases in a T cell-specific manner .

Biochemical Pathways

TMC affects the pathways related to T cell activation and proliferation. It specifically blocks the tyrosine phosphorylation of intracellular signal mediators downstream of Src tyrosine kinases . This leads to the induction of apoptosis in T cells . The exact biochemical pathways affected by TMC are still under investigation.

Result of Action

The primary result of TMC’s action is the induction of apoptosis in T cells . This is achieved through the cleavage of Bcl-2, caspase-9, caspase-3, and poly(ADP-ribose) polymerase .

Action Environment

The production of TMC is influenced by environmental factors such as pH. For instance, when Streptomyces sp. CK4412, which produces TMC, is cultured at acidic pH medium, it exhibits higher TMC productivity

Direcciones Futuras

Propiedades

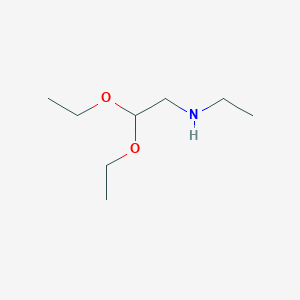

IUPAC Name |

[(16E)-17-ethyl-4,8-dihydroxy-3,7,11,13-tetramethyl-6,15-dioxononadeca-16,18-dien-2-yl] 3-hydroxy-3-(4-methyl-2,5-dioxofuran-3-yl)propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H50O10/c1-9-24(10-2)15-25(34)14-19(4)13-18(3)11-12-26(35)21(6)28(37)16-27(36)20(5)23(8)42-30(39)17-29(38)31-22(7)32(40)43-33(31)41/h9,15,18-21,23,26-27,29,35-36,38H,1,10-14,16-17H2,2-8H3/b24-15- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VAIBGAONSFVVKI-IWIPYMOSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=CC(=O)CC(C)CC(C)CCC(C(C)C(=O)CC(C(C)C(C)OC(=O)CC(C1=C(C(=O)OC1=O)C)O)O)O)C=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC/C(=C\C(=O)CC(C)CC(C)CCC(C(C)C(=O)CC(C(C)C(C)OC(=O)CC(C1=C(C(=O)OC1=O)C)O)O)O)/C=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H50O10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

606.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tautomycetin | |

CAS RN |

119757-73-2 | |

| Record name | Tautomycetin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0119757732 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tautomycetin | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the primary molecular target of Tautomycetin?

A1: Tautomycetin (TTN) is a highly potent and selective inhibitor of serine/threonine protein phosphatase type 1 (PP1). [, ] While it also exhibits some inhibitory activity against protein phosphatase 2A (PP2A), its selectivity for PP1 is significantly higher. [, ]

Q2: How does Tautomycetin interact with PP1?

A2: Tautomycetin forms a covalent bond with a cysteine residue specific to PP1, Cys127, located within the enzyme's active site. [] This covalent interaction is primarily responsible for the high selectivity of TTN towards PP1.

Q3: What are the downstream effects of Tautomycetin's inhibition of PP1?

A3: Inhibition of PP1 by TTN affects numerous cellular processes due to PP1's involvement in various signaling pathways. Some of the observed effects include:

- Suppression of the TNFα/NF-κB pathway: TTN inhibits the phosphorylation of IKKα and IKKβ, preventing the degradation of IκBα, and ultimately suppressing NF-κB activation. [, ]

- Modulation of the Raf-1/MEK/ERK pathway: Tautomycetin has been shown to suppress the activation of ERK by inhibiting the activation of Raf-1. [] This suggests a role for PP1 in the positive regulation of the Raf-1/MEK/ERK pathway.

- Induction of apoptosis in specific cell types: TTN can induce apoptosis in activated T-cells [] and various cancer cell lines. [, , ] The exact mechanisms of apoptosis induction may vary depending on the cell type.

Q4: What is the molecular formula and weight of Tautomycetin?

A4: Tautomycetin has the molecular formula C33H50O10 and a molecular weight of 606.75 g/mol. []

Q5: Are there any distinctive structural features of Tautomycetin?

A5: Yes, Tautomycetin contains a unique dialkylmaleic anhydride moiety linked to a linear polyketide chain with an unusual terminal alkene. [, , ] This complex structure contributes to its specific interactions with PP1.

Q6: How do structural modifications of Tautomycetin affect its activity and selectivity?

A6: Studies on Tautomycetin analogues revealed that:

- The maleic anhydride moiety is crucial for PP1 inhibitory activity. []

- The C1-C18 polyketide chain is essential for inhibiting tumor cell proliferation but not for PP1 inhibition. []

- Modifications in the linker region and the C2''-C5 fragment can significantly influence PP1/PP2A selectivity. [, ]

Q7: Is there any information available on the absorption, distribution, metabolism, and excretion (ADME) of Tautomycetin?

A7: While detailed PK/PD studies are limited, in silico analysis suggests that Tautomycetin exhibits low protein binding and high tissue distribution. [] Furthermore, it appears to be stable towards CYP3A4 metabolism. []

Q8: What are the key findings from in vitro and in vivo studies on Tautomycetin?

A8:

- Inhibition of cell proliferation: Tautomycetin effectively inhibits the proliferation of various cancer cell lines, including colorectal, [] breast, [] and medullary thyroid cancer cells. []

- Suppression of T-cell activation: TTN demonstrates potent immunosuppressive activity by inhibiting T-cell activation and inducing apoptosis in activated T-cells. [, , ]

- Prolongation of islet allograft survival: In a rodent model, Tautomycetin synergized with Cyclosporine A, significantly prolonging islet allograft survival. [, , ]

- Induction of hypertension in a specific mouse model: Endothelial expression of the Cul3Δ9 mutant, mimicking a human hypertension-causing mutation, led to nocturnal hypertension and arterial stiffening in mice. [, ] This effect was linked to impaired eNOS activity and decreased nitric oxide production due to dysregulation of the Cullin3/PP2A/phospho-eNOS pathway. [, ]

Q9: What is known about the toxicity and safety profile of Tautomycetin?

A9: Information regarding the long-term toxicity of Tautomycetin is currently limited.

Q10: Have any specific drug delivery or targeting strategies been explored for Tautomycetin?

A10: Specific drug delivery and targeting strategies for Tautomycetin are still under investigation.

Q11: How is Tautomycetin biosynthesized?

A11: Tautomycetin is a polyketide natural product synthesized by a complex biosynthetic pathway involving:

- Polyketide synthases (PKSs): Two modular type I PKSs (TtnAB) are responsible for assembling the polyketide backbone of TTN. [, ]

- Tailoring enzymes: These enzymes modify the initial polyketide product through various reactions, including oxidation, reduction, dehydration, and decarboxylation. [, , ]

- Prenylated FMN-dependent decarboxylase (TtnD): This enzyme, belonging to the UbiD family, catalyzes the penultimate step of TTN biosynthesis. []

Q12: Are there any regulatory mechanisms controlling Tautomycetin biosynthesis?

A12: Yes, several regulatory genes within the Tautomycetin biosynthetic gene cluster have been identified:

- tmcN: This gene encodes a pathway-specific positive regulator, TmcN, which activates the transcription of genes involved in TTN biosynthesis. []

- tmcT: This gene encodes another pathway-specific regulator, TmcT, which also plays a crucial role in TTN production. []

- wblA: Disruption of the global regulatory gene wblA led to increased TTN productivity in Streptomyces sp. CK4412. [] This suggests a complex regulatory cascade involving both global and pathway-specific regulators in controlling TTN biosynthesis.

Q13: What are the potential applications of Tautomycetin?

A13: Given its potent biological activities, Tautomycetin shows promise for various applications:

- Immunosuppressant: Its ability to selectively suppress T-cell activation makes it a potential candidate for developing new immunosuppressive drugs. [, , ]

- Anticancer agent: The potent antiproliferative activity of TTN against various cancer cell lines highlights its potential as a lead compound for developing novel anticancer therapies. [, , ]

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Propan-2-yl (7,7-dimethyl-2-oxo-1-bicyclo[2.2.1]heptanyl)methanesulfonate](/img/structure/B31349.png)